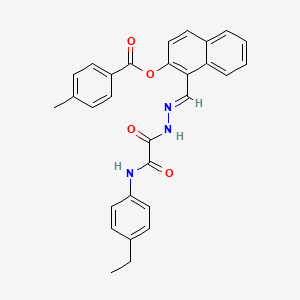![molecular formula C28H29ClN4O2S B12040322 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide CAS No. 477313-66-9](/img/structure/B12040322.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe sulfanyl et divers groupes phényles substitués.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un composé nitrile approprié.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile, où un thiol réagit avec un précurseur halogéné approprié.
Substitution des groupes phényles : Les groupes phényles substitués sont introduits par des réactions de substitution aromatique électrophile.
Couplage final : La dernière étape implique le couplage du dérivé triazole avec le N-(4-chloro-2-méthylphényl)acétamide dans des conditions appropriées, telles que l’utilisation d’un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse susmentionnée afin d’améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de l’automatisation pour garantir une qualité constante et une capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier le cycle triazole ou d’autres groupes fonctionnels.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire au niveau des cycles phényles ou d’autres sites réactifs.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Des précurseurs halogénés et des nucléophiles comme les thiols ou les amines sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à des positions spécifiques.
Applications scientifiques
2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide a un large éventail d’applications scientifiques, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment comme candidat médicament pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux, de catalyseurs et d’autres applications industrielles.
Applications De Recherche Scientifique
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
Le mécanisme d’action de 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole et le groupe sulfanyl jouent un rôle crucial dans son activité. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur fonction ou modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophényl)acétamide
- 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-méthylphényl)acétamide
Unicité
L’unicité de 2-{[5-(4-tert-butylphényl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du cycle triazole, du groupe sulfanyl et des groupes phényles substitués contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
477313-66-9 |
|---|---|
Formule moléculaire |
C28H29ClN4O2S |
Poids moléculaire |
521.1 g/mol |
Nom IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-16-21(29)10-15-24(18)30-25(34)17-36-27-32-31-26(19-6-8-20(9-7-19)28(2,3)4)33(27)22-11-13-23(35-5)14-12-22/h6-16H,17H2,1-5H3,(H,30,34) |
Clé InChI |
NWNGDTMKQQLHLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12040336.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
